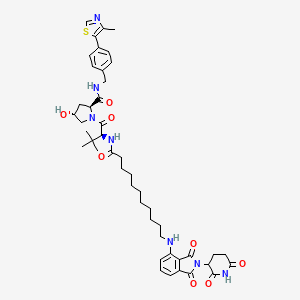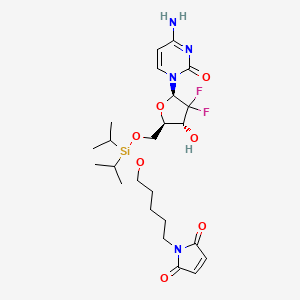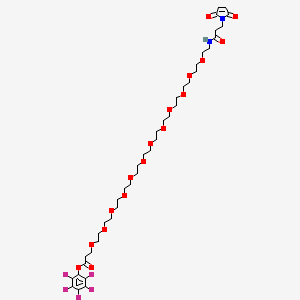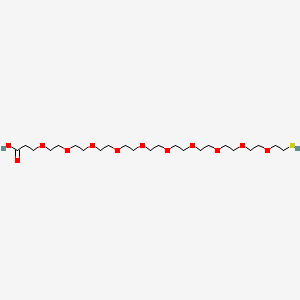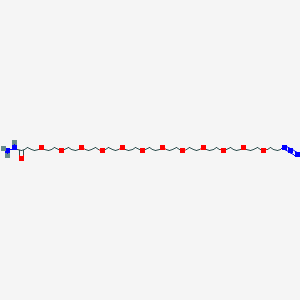
N3-PEG12-Hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N3-PEG12-Hydrazide is a polyethylene glycol-based linker used in the synthesis of proteolysis targeting chimeras (PROTACs). This compound is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. It can also participate in strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups .
准备方法
Synthetic Routes and Reaction Conditions
N3-PEG12-Hydrazide is synthesized through a series of chemical reactions involving polyethylene glycol and hydrazide functional groups. The synthesis typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated by reacting with a suitable activating agent such as tosyl chloride or mesyl chloride to form a polyethylene glycol tosylate or mesylate.
Azide Introduction: The activated polyethylene glycol is then reacted with sodium azide to introduce the azide functional group, forming polyethylene glycol azide.
Hydrazide Formation: The polyethylene glycol azide is further reacted with hydrazine or a hydrazine derivative to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
N3-PEG12-Hydrazide undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group of this compound reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the azide group of this compound reacting with a strained alkyne group, such as dibenzocyclooctyne or bicyclononyne, without the need for a catalyst.
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate and sodium ascorbate, and is carried out in an aqueous or organic solvent at room temperature.
SPAAC: Does not require a catalyst and can be performed under mild conditions, often in aqueous or organic solvents at room temperature.
Major Products
CuAAC: Forms a triazole ring as the major product.
SPAAC: Forms a triazole ring as the major product, similar to CuAAC but without the need for a copper catalyst
科学研究应用
N3-PEG12-Hydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system.
Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins, peptides, and nucleic acids to various surfaces or other molecules.
Medicine: Utilized in drug delivery systems to enhance the solubility, stability, and bioavailability of therapeutic agents.
作用机制
N3-PEG12-Hydrazide exerts its effects through its azide functional group, which allows it to participate in click chemistry reactions. In the context of PROTACs, this compound acts as a linker that connects two ligands: one ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein. This dual binding facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome, thereby modulating protein levels within the cell .
相似化合物的比较
N3-PEG12-Hydrazide is unique due to its specific structure and functional groups, which make it highly suitable for click chemistry and PROTAC synthesis. Similar compounds include:
N3-PEG4-Hydrazide: A shorter polyethylene glycol linker with similar azide and hydrazide functional groups.
N3-PEG8-Hydrazide: An intermediate-length polyethylene glycol linker with similar functional groups.
N3-PEG24-Hydrazide: A longer polyethylene glycol linker with similar functional groups, offering greater flexibility and distance between ligands.
These similar compounds differ primarily in the length of the polyethylene glycol chain, which can affect the flexibility, solubility, and overall properties of the resulting PROTACs .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H55N5O13/c28-31-27(33)1-3-34-5-7-36-9-11-38-13-15-40-17-19-42-21-23-44-25-26-45-24-22-43-20-18-41-16-14-39-12-10-37-8-6-35-4-2-30-32-29/h1-26,28H2,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERRITNVAYGGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H55N5O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

